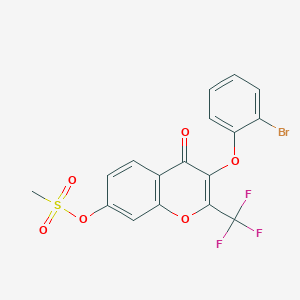

![molecular formula C23H22N2O3 B2891644 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide CAS No. 946317-91-5](/img/structure/B2891644.png)

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

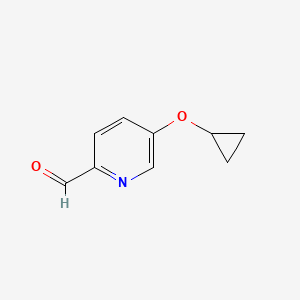

While specific synthesis methods for this compound are not available, similar compounds have been synthesized through various methods. For instance, benzamide derivatives bearing heterocyclic furan and piperazine ring have been synthesized and evaluated for enzyme inhibition and hemolytic activity .Molecular Structure Analysis

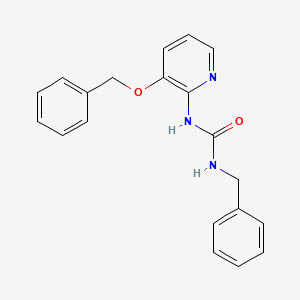

The molecular structure of this compound can be inferred from its name. It likely contains a furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen), a tetrahydroquinoline (a heterocyclic compound consisting of a quinoline with four added hydrogen atoms), and a dimethylbenzamide (a benzamide derivative with two methyl groups attached to the nitrogen atom) .Scientific Research Applications

Material Science

Derivatives based on furan-2,5-dicarboxamide scaffolds are described in material science as model compounds for the study of the effect of intramolecular hydrogen bonding and steric and electronic factors of molecular conformations .

Biochemical Production

Furfural and its derivatives, which include furan-2-carbonyl compounds, have come to prominence within the last years as a source of renewable compounds with high applicability to different fields such as fuels and biochemical production .

Pharmaceuticals

Compounds derived from furfural are used in the pharmaceutical industries . Although specific applications of “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide” in pharmaceuticals are not mentioned, it’s plausible that it could have potential uses in this field given the wide application of furfural derivatives.

Agricultural Fungicides or Nematocides

Furfural derivatives are used as agricultural fungicides or nematocides . This suggests potential applications of “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide” in agriculture.

Lubricants

Furfural derivatives are also used in the production of lubricants . This could indicate potential uses of “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide” in this industry.

Resins

Furfural derivatives are used in the production of resins . This suggests that “N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide” could potentially be used in the production of certain types of resins.

Mechanism of Action

Target of Action

Furan derivatives have been known to interact with various proteins and enzymes, influencing their function .

Mode of Action

Furan derivatives have been known to undergo various chemical reactions, such as nucleophilic additions, condensation reactions, oxidations, or reductions . These reactions can influence the function of the target proteins or enzymes, leading to changes in cellular processes .

Biochemical Pathways

Furan derivatives have been associated with a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . These activities suggest that the compound may influence multiple biochemical pathways.

Pharmacokinetics

It’s important to note that these properties can significantly impact the bioavailability and efficacy of the compound .

Result of Action

Given the wide range of biological activities associated with furan derivatives, it’s likely that the compound could have diverse effects at the molecular and cellular levels .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s reactivity and its interactions with target proteins or enzymes .

properties

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N2O3/c1-15-7-8-18(13-16(15)2)22(26)24-19-9-10-20-17(14-19)5-3-11-25(20)23(27)21-6-4-12-28-21/h4,6-10,12-14H,3,5,11H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USCREHJQUJHSKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CO4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2891563.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2891565.png)

![8-[(Dimethylamino)methyl]-3-methyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2891568.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-(furan-3-yl)-3-hydroxypropyl)oxalamide](/img/structure/B2891576.png)